2-(3-Ethylphenyl)thiazole-4-carbaldehyde
Overview
Description
2-(3-Ethylphenyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.29 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a 3-ethylphenyl group and an aldehyde functional group at the 4-position. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of 2-(3-Ethylphenyl)thiazole-4-carbaldehyde typically involves the reaction of 3-ethylphenylamine with thioamide and an appropriate aldehyde precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-Ethylphenyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or nitro compounds.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Scientific Research Applications
2-(3-Ethylphenyl)thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(3-Ethylphenyl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The thiazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(3-Ethylphenyl)thiazole-4-carbaldehyde can be compared with other thiazole derivatives, such as:
2-Phenylthiazole-4-carbaldehyde: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and binding properties.
2-(4-Methylphenyl)thiazole-4-carbaldehyde: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
2-(3-Chlorophenyl)thiazole-4-carbaldehyde: The presence of a chlorine atom introduces additional reactivity and potential for halogen bonding.
These comparisons highlight the unique structural features of this compound and its potential impact on chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-9-4-3-5-10(6-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCBSOZMXHNLDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695886 | |
Record name | 2-(3-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-08-3 | |
Record name | 2-(3-Ethylphenyl)-4-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885279-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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